molecular formula C22H22N2O3 B11945756 N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853317-89-2

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11945756
CAS No.: 853317-89-2
M. Wt: 362.4 g/mol
InChI Key: MZSZWGWXRBCJKJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group and an acridinecarboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form the desired acridinecarboxamide structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like AuCl3, with temperatures maintained around 25-30°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups to the phenyl ring .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This interaction often involves pathways related to neurotransmission, cellular signaling, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide stands out due to its unique combination of a dimethoxyphenyl group and an acridinecarboxamide moiety

Properties

CAS No.

853317-89-2

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25)

InChI Key

MZSZWGWXRBCJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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